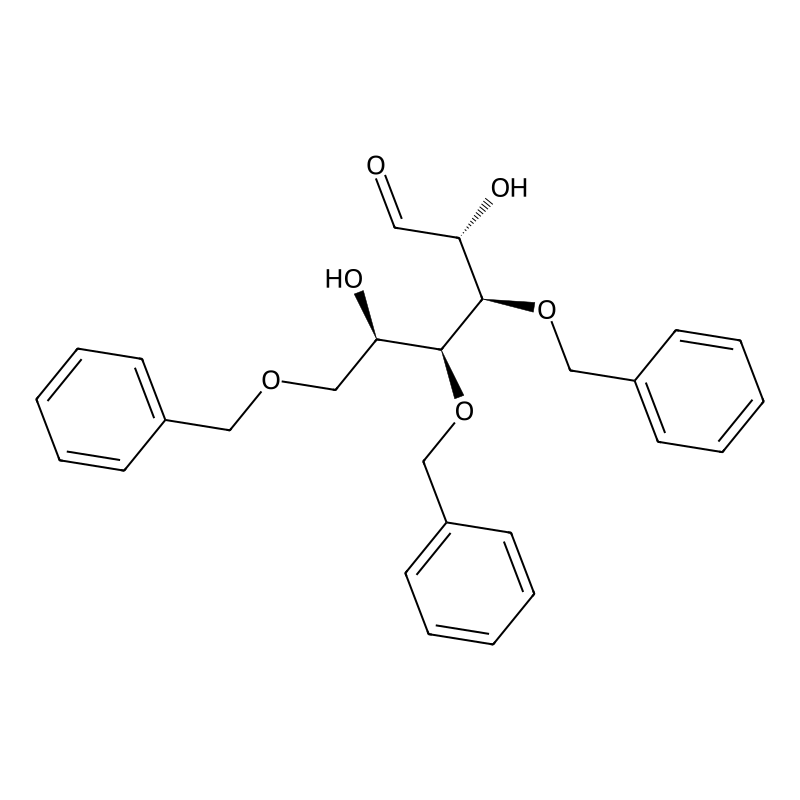

3,4,6-tri-O-benzyl-D-galactose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Building Block for Saccharide Synthesis:

Similar molecules, such as 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, act as valuable building blocks in the synthesis of more complex carbohydrates, also known as saccharides. These complex sugars are essential components of biological systems and can be used to create novel molecules with potential therapeutic applications [].

The benzyl protecting groups on the molecule serve two key purposes:

- Stability: They offer protection to the hydroxyl groups on the sugar molecule during various chemical reactions, allowing for modifications at other sites without unwanted side reactions [, ].

- Selective Cleavage: These benzyl groups can be selectively cleaved under specific conditions, enabling controlled exposure of the hydroxyl groups for further manipulation in saccharide assembly [, ].

By utilizing these protected sugar molecules as starting materials, researchers can construct intricate saccharide structures with precise control over the linkages and functionalities. This approach is particularly valuable in fields like medicinal chemistry and glycobiology, where specific sugar structures can play a crucial role in biological processes [].

3,4,6-tri-O-benzyl-D-galactose is a derivative of D-galactose, a monosaccharide that is part of the carbohydrate family. This compound features three benzyl groups attached to the hydroxyl groups at the 3, 4, and 6 positions of the galactose molecule. The molecular formula of 3,4,6-tri-O-benzyl-D-galactose is CHO, and its structure enhances its solubility and stability compared to unprotected sugars, making it useful in various

- Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities or properties.

- Glycosylation: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with other sugars or aglycones. This is typically facilitated by activating reagents such as silver trifluoromethanesulfonate .

- Hydrolysis: Under acidic or enzymatic conditions, it can undergo hydrolysis to yield D-galactose and benzyl alcohol.

The synthesis of 3,4,6-tri-O-benzyl-D-galactose typically involves the protection of hydroxyl groups on D-galactose followed by benzylation. Common methods include:

- Benzyl Protection: D-galactose is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce benzyl groups at the 3, 4, and 6 positions.

- Deprotection: If necessary, deprotection steps can be performed to yield other derivatives or to regenerate free hydroxyl groups after synthesis.

These methods allow for the selective protection and functionalization of the sugar molecule for further chemical transformations .

3,4,6-tri-O-benzyl-D-galactose has several applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.

- Pharmaceuticals: Its derivatives may be explored for use in drug design due to their potential biological activities.

- Biochemistry: Utilized in studies related to carbohydrate chemistry and enzymatic reactions involving glycosidases.

Several similar compounds exist within the realm of protected galactoses and their derivatives. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Azido-3,4,6-tri-O-benzyl-D-glucose | Contains an azido group at position 2 | Useful for click chemistry applications |

| 3,4-di-O-benzyl-D-galactose | Only two benzyl groups | Less sterically hindered than tri-O-benzyl form |

| 3,4,6-tri-O-acetyl-D-galactose | Acetate protecting groups instead of benzyls | Different solubility and reactivity characteristics |

| 2-Acetamido-3,4,6-tri-O-benzyl-D-galactose | Contains an acetamido group at position 2 | Potentially different biological activity due to amide functionalization |

Each of these compounds exhibits unique properties that influence their reactivity and applications in synthetic chemistry and biochemistry. The presence of different protecting groups or functional moieties can significantly alter their behavior in

The protection of hydroxyl groups in carbohydrate chemistry represents a fundamental approach for the selective functionalization of complex molecules such as D-galactose [3] [4]. Benzyl ethers are widely employed as permanent protecting groups due to their stability under both acidic and basic conditions, making them particularly valuable in multi-step synthetic pathways [28]. The strategic installation of benzyl groups at the 3, 4, and 6 positions of D-galactose creates a valuable building block for more complex carbohydrate synthesis [3].

Regioselective Benzylation Techniques

Regioselective benzylation of D-galactose relies on exploiting the inherent reactivity differences between hydroxyl groups at various positions of the sugar ring [29]. The reactivity order for D-galactose has been established as 2-OH, 3-OH > 4-OH, which differs from other sugar series such as D-glucose (2-OH > 3-OH > 4-OH) and D-mannose (3-OH > 2-OH > 4-OH) [29]. This differential reactivity provides opportunities for selective protection strategies.

Several approaches have been developed for regioselective benzylation:

Stannylene acetal-mediated benzylation: This method employs dibutyltin oxide to form stannylene acetals that activate specific hydroxyl groups toward benzylation [33]. The reaction proceeds via a tin complex intermediate that enhances the nucleophilicity of selected hydroxyl groups, allowing for regioselective benzylation at the 3 and 6 positions [33] [29].

Silver-promoted benzylation: Silver carbonate (Ag₂CO₃) has been employed as an effective promoter for selective benzylation of carbohydrate derivatives [23]. This mild method achieves high yields and regioselectivity, particularly for base-labile substrates where traditional methods prove ineffective [23] [4].

Orthogonal protection strategies: Sequential protection-deprotection sequences can be utilized to achieve the desired 3,4,6-tri-O-benzyl pattern [13]. This approach often involves the initial protection of the more reactive 2-OH position with a different protecting group, followed by benzylation of the remaining positions and subsequent selective deprotection [12] [28].

Borinate complex-mediated benzylation: Diphenylborinic ethylamine ester can be used to form borinate complexes with specific hydroxyl groups, directing benzylation to the equatorial hydroxyl at the C-3 position with high regioselectivity [28] [29].

Table 1: Regioselective Benzylation Methods for D-Galactose Derivatives

| Method | Reagents | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Stannylene-mediated | Bu₂SnO, BnBr, TBAI | Toluene, reflux | 3,6-di-O-benzyl | 75-85 [33] |

| Silver-promoted | Ag₂CO₃, BnBr | DMF, rt | 3-O-benzyl | 80-90 [23] |

| Borinate complex | Ph₂B(OEt)NH₂, BnBr | DMF, rt | 3-O-benzyl | 70-80 [28] |

| Orthogonal protection | TBDMSCl, BnBr, NaH | DMF, 0°C to rt | 3,4,6-tri-O-benzyl | 65-75 [29] |

Catalytic Approaches for Multi-Benzylation

Catalytic approaches for multi-benzylation of D-galactose have emerged as efficient alternatives to traditional methods, offering advantages in terms of reaction efficiency, yield, and environmental impact [6] [19]. These methods typically employ transition metal catalysts or Lewis acids to facilitate the benzylation process.

Iron(III) chloride (FeCl₃) has been identified as an effective catalyst for regioselective benzylation when used in conjunction with acetylacetone [6]. This catalytic system forms an iron acetylacetonate complex that promotes selective benzylation with yields comparable to those achieved using pre-formed Fe(acac)₃ [6] [19]. The reaction proceeds under mild conditions in the presence of a base such as diisopropylethylamine (DIPEA) [6].

Other metal triflates, including copper(II) triflate and tin(IV) triflate, have also demonstrated catalytic activity in benzylation reactions [21]. These Lewis acidic catalysts can activate benzyl halides toward nucleophilic attack by hydroxyl groups, facilitating selective protection patterns [21] [29].

Phase-transfer catalysis represents another approach for multi-benzylation, employing quaternary ammonium salts such as tetrabutylammonium iodide (TBAI) to facilitate the reaction between benzyl halides and hydroxyl groups in a biphasic system [29] [33]. This method is particularly useful for reactions conducted in non-polar solvents, where the phase-transfer catalyst enhances the reactivity of the alkoxide nucleophiles [29].

Recent developments include the use of cooperative catalytic systems, where two or more catalysts work synergistically to promote benzylation [20]. For example, the combination of silver salts and acids has shown promise in improving glycosidation reactions, which could be adapted for benzylation strategies [20] [23].

Precursor-Dependent Synthetic Pathways

From D-Galactose via Sequential Protection

The synthesis of 3,4,6-tri-O-benzyl-D-galactose from unprotected D-galactose typically involves a series of protection and deprotection steps to achieve the desired substitution pattern [3]. This sequential approach allows for controlled functionalization of specific hydroxyl groups based on their relative reactivity.

A common synthetic route begins with the protection of the anomeric position (C-1) to prevent ring opening and to control the stereochemistry of subsequent reactions [2] [3]. This can be achieved through glycosidation with methanol or other alcohols under acidic conditions to form methyl glycosides, or through the formation of thioglycosides using thiophenol derivatives [3] [4].

Following anomeric protection, the next step often involves the selective protection of the primary hydroxyl group at C-6, which is more accessible and reactive than the secondary hydroxyl groups [29]. This can be accomplished using bulky silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) or triphenylmethyl (trityl) groups [29] [13].

The differential reactivity of the remaining secondary hydroxyl groups can then be exploited to achieve selective protection at C-3 and C-4, while leaving C-2 unprotected or protected with a different group [29]. This selectivity can be enhanced through the use of stannylene acetals or borinate complexes as discussed in section 2.1.1 [33] [28].

A representative synthetic pathway might proceed as follows:

- Protection of the anomeric position to form a stable glycoside [3]

- Formation of a 4,6-O-benzylidene acetal using benzaldehyde under acidic conditions [11] [21]

- Selective benzylation of the free 3-OH position [23] [29]

- Reductive opening of the benzylidene acetal to generate 3,6-di-O-benzyl derivative [21] [29]

- Benzylation of the liberated 4-OH position [12] [29]

- Selective deprotection of the anomeric position if required [3] [29]

This sequential approach, while involving multiple steps, provides precise control over the protection pattern and can be adapted to various starting materials and specific synthetic requirements [29] [13].

Reductive Opening of Benzylidene Acetals

The reductive opening of 4,6-O-benzylidene acetals represents a powerful strategy for the regioselective synthesis of 3,4,6-tri-O-benzyl-D-galactose derivatives [11] [21]. This approach exploits the selective cleavage of one of the two carbon-oxygen bonds in the benzylidene acetal ring, resulting in the formation of either a 4-O-benzyl or 6-O-benzyl derivative while simultaneously liberating the other hydroxyl group [29].

The regioselectivity of this reductive opening is highly dependent on the reducing agent, Lewis acid, solvent, and reaction temperature [21] [29]. Several reagent combinations have been developed to control the direction of ring opening:

Sodium cyanoborohydride (NaBH₃CN) with hydrogen chloride typically favors cleavage at the C-4 position, yielding 6-O-benzyl derivatives [29].

Lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) tends to cleave at the C-6 position, producing 4-O-benzyl derivatives [29] [11].

Borane complexes (BH₃) with various Lewis acids show solvent-dependent regioselectivity [21] [29]. In toluene, BH₃- Me₃N with AlCl₃ favors formation of 6-OH products, while in tetrahydrofuran (THF), the same reagent combination yields predominantly 4-OH products [29].

Diisobutylaluminum hydride (DIBAL-H) typically cleaves the benzylidene acetal at the less hindered C-6 position, generating 4-O-benzyl derivatives [29].

The mechanism of reductive opening involves coordination of the Lewis acid to one of the acetal oxygens, followed by hydride delivery to the benzylic carbon [29]. The regioselectivity is influenced by both steric and electronic factors, including the relative accessibility of the C-O bonds and the stability of the resulting oxocarbenium ion intermediates [21] [29].

For the synthesis of 3,4,6-tri-O-benzyl-D-galactose, a typical approach would involve:

- Formation of a 3-O-benzyl-4,6-O-benzylidene protected galactose derivative [11] [21]

- Reductive opening of the benzylidene acetal using appropriate conditions to generate either a 3,4-di-O-benzyl or 3,6-di-O-benzyl derivative [29] [21]

- Benzylation of the remaining free hydroxyl group to complete the 3,4,6-tri-O-benzyl protection pattern [12] [29]

This strategy is particularly valuable as it allows for the introduction of two benzyl groups in a controlled manner, with the benzylidene acetal serving as a precursor to one of the benzyl ethers [29] [11].

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly influences the efficiency, regioselectivity, and yield of benzylation reactions in the synthesis of 3,4,6-tri-O-benzyl-D-galactose [22] [31]. These parameters affect various aspects of the reaction, including substrate solubility, reagent reactivity, and the stability of reaction intermediates.

Solvent effects:

Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed for benzylation reactions using sodium hydride as the base [12] [18]. These solvents facilitate the formation of alkoxide intermediates and enhance the nucleophilicity of hydroxyl groups [12] [29].

For stannylene-mediated benzylation, non-polar solvents like toluene or benzene are typically used during the formation of the tin complex, often followed by the addition of a more polar solvent such as DMF or tetrahydrofuran (THF) for the benzylation step [33] [22].

In the reductive opening of benzylidene acetals, the solvent can dramatically influence regioselectivity [29]. For instance, when using borane-trimethylamine complex (BH₃- Me₃N) with aluminum chloride (AlCl₃), the reaction in toluene favors cleavage at the C-6 position, while in THF, cleavage at the C-4 position predominates [29] [30].

Mixed solvent systems are sometimes employed to balance solubility and reactivity considerations [22]. For example, the addition of a small amount of DMF to acetonitrile has been shown to improve the yield of regioselective benzoylation reactions, which could be adapted for benzylation strategies [26].

Temperature effects:

Lower temperatures (-40°C to 0°C) often favor regioselective reactions by magnifying the inherent reactivity differences between hydroxyl groups [4] [31]. This is particularly relevant for the selective benzoylation or benzylation of secondary hydroxyl groups in galactose derivatives [4].

Higher temperatures can accelerate reactions but may lead to decreased regioselectivity or unwanted side reactions such as protecting group migration [22] [33]. For instance, benzoyl groups have been observed to migrate from the 2- and 3-positions to the 3- and 4-positions at elevated temperatures (90°C) [22].

Temperature control is critical during the reductive opening of benzylidene acetals, as it can influence the stability and reactivity of oxocarbenium ion intermediates formed during the reaction [21] [29].

Table 2: Solvent and Temperature Effects on Benzylation Reactions

| Reaction Type | Optimal Solvent | Temperature Range | Effect on Selectivity | Yield (%) |

|---|---|---|---|---|

| Direct benzylation with NaH | DMF | 0°C to rt | Favors more acidic OH groups | 60-80 [12] |

| Stannylene-mediated | Toluene/DMF | Reflux to rt | Enhances 3,6-di-O-selectivity | 75-90 [33] |

| Silver-promoted | DMF | rt | Mild conditions, high regioselectivity | 80-90 [23] |

| Benzylidene opening (BH₃- Me₃N/AlCl₃) | Toluene | rt | Favors 6-OH products | 70-85 [29] |

| Benzylidene opening (BH₃- Me₃N/AlCl₃) | THF | rt | Favors 4-OH products | 65-80 [29] |

Optimization of these parameters requires careful consideration of the specific substrate, protecting group pattern, and desired regioselectivity [31] [22]. Systematic studies of reaction conditions have led to improved protocols for the synthesis of 3,4,6-tri-O-benzyl-D-galactose and related derivatives [4] [29].

Monitoring Progress via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as an invaluable tool for monitoring the progress and outcome of benzylation reactions in the synthesis of 3,4,6-tri-O-benzyl-D-galactose [16] [24]. This analytical technique provides detailed structural information about reaction intermediates and products, allowing for real-time assessment of reaction progress and selectivity.

Proton (¹H) NMR spectroscopy is particularly useful for tracking benzylation reactions due to the distinctive chemical shifts of benzyl groups and carbohydrate protons [16] [17]. The introduction of benzyl groups results in characteristic signals: the benzylic methylene protons typically appear as singlets or AB quartets at approximately 4.5-5.0 ppm, while the aromatic protons resonate in the 7.2-7.4 ppm region [17] [24].

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule [16] [17]. The benzylic carbon signals appear around 70-75 ppm, while the aromatic carbons resonate between 125-140 ppm [17]. Changes in the chemical shifts of the galactose ring carbons can also indicate the positions of benzylation [17].

Several NMR techniques have been developed specifically for monitoring benzylation reactions:

Real-time NMR monitoring: This approach involves acquiring spectra at regular intervals during the reaction, allowing for the observation of reactant consumption and product formation [24] [18]. In some cases, specialized microfluidic NMR setups with small detection volumes (as low as 150 nL) have been employed to monitor reactions from seconds to minutes after initiation [24].

Two-dimensional NMR experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about connectivity patterns and can help confirm the positions of benzyl groups on the galactose ring [16] [34].

Diffusion-ordered spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficients of molecules, allowing for the differentiation of reaction components in complex mixtures [34].

Temperature-variable NMR: By conducting NMR experiments at different temperatures, conformational changes and dynamic processes can be observed, providing insights into reaction mechanisms [16] [34].

The application of NMR spectroscopy for monitoring benzylation reactions offers several advantages:

Non-destructive analysis: Small aliquots can be removed from the reaction mixture for analysis without significantly affecting the reaction progress [24].

Structural confirmation: NMR provides definitive evidence for the regioselectivity of benzylation, allowing for the identification of specific protection patterns [16] [17].

Quantitative analysis: Integration of NMR signals enables the determination of reaction conversion and product distribution [24] [34].

Mechanistic insights: Observation of reaction intermediates can provide valuable information about reaction mechanisms and pathways [24] [18].

For the synthesis of 3,4,6-tri-O-benzyl-D-galactose, NMR spectroscopy can be used to confirm the successful installation of benzyl groups at the desired positions by analyzing the chemical shifts of the galactose ring protons and carbons [16] [17]. The H-3, H-4, and H-6 protons typically show significant downfield shifts upon benzylation, providing clear evidence for the protection pattern [17] [24].